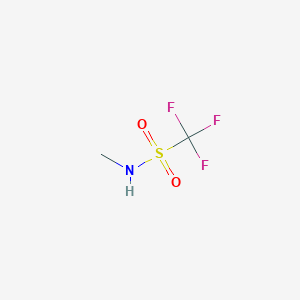

N-Methyltrifluoromethanesulfonamide

概要

説明

N-Methyltrifluoromethanesulfonamide is a dioxane that is used as an intermediate for the production of other chemicals. It has been shown to form bifurcated intramolecular hydrogen bonds and isomers with stereospecificity .

Chemical Reactions Analysis

N-Methyltrifluoromethanesulfonamide in the gas phase and in a low-polarity inert solvent (CCl4) exists as an equilibrium mixture of monomers and cyclic dimers .

Physical And Chemical Properties Analysis

N-Methyltrifluoromethanesulfonamide has a molecular weight of 163.12 g/mol. It has one hydrogen bond donor count and six hydrogen bond acceptor counts. It also has one rotatable bond count. Its exact mass and monoisotopic mass are 162.99148403 g/mol. Its topological polar surface area is 54.6 Ų .

科学的研究の応用

Self-Association in Gas Phase and Inert Solvents

Research by Chipanina et al. (2004) utilized IR spectroscopy and quantum-chemical calculations to demonstrate that N-methyltrifluoromethanesulfonamide exhibits self-association in the gas phase and in low-polarity inert solvents like CCl4, existing as a mixture of monomers and cyclic dimers. In more polar solvents like CH2Cl2, polar open-chain dimers are stabilized (Chipanina et al., 2004).

Molecular Structure in Aprotic Protophilic Media

Sterkhova et al. (2007) analyzed the IR spectra of N-methyltrifluoromethanesulfonamide and conducted quantum-chemical calculations, proposing a model based on equilibrium between 1:1 monomer H-complexes and open-chain dimer complexes of variable composition in protophilic solvents (Sterkhova et al., 2007).

Energy of Formation of Acyclic Dimers

Chipanina et al. (2005) determined that the energy of formation of an open-chain N-methyltrifluoromethanesulfonamide dimer stabilized by the N-H⋯O=S hydrogen bond is significantly higher than that of cyclic secondary methanesulfonamide self-associates per hydrogen bond, suggesting unique stabilization characteristics (Chipanina et al., 2005).

Hydrogen-Bond Donor Behavior in Protophilic Media

Research by Sterkhova et al. (2007) found that N-methyltrifluoromethanesulfonamide acts as a strong hydrogen-bond donor in protophilic media, forming monomeric and dimeric H-complexes with bifurcated hydrogen bonds (Sterkhova et al., 2007).

Indoor and Outdoor Environmental Impact

A study on the occurrence and indoor air source strength of several perfluorinated alkyl sulfonamides (PFASs) including N-methyltrifluoromethanesulfonamide-relatedcompounds revealed significant concentrations in indoor and outdoor environments. The research highlighted the importance of indoor air as a significant source to the outside environment for these compounds (Shoeib et al., 2005).

Use in Organic Synthesis and Reactivity

Umemoto and Ando (1986) synthesized N-Trifluoromethyl-N-nitrosotrifluoromethanesulfonamide, demonstrating its effectiveness as a trifluoromethylating agent in various reactions, thereby highlighting its versatility in organic synthesis (Umemoto & Ando, 1986).

Applications in Organic Chemistry, Medicine, and Catalysis

Moskalik and Astakhova (2022) reviewed the synthesis and use of triflamides, including N-trifluoromethanesulfonyl derivatives, emphasizing their extensive applications in various fields like organic chemistry, medicine, biochemistry, and agriculture due to their unique chemical properties (Moskalik & Astakhova, 2022).

作用機序

Mode of Action

It has been shown that N-Methyltrifluoromethanesulfonamide exists as an equilibrium mixture of monomers and cyclic dimers in the gas phase and in a low-polarity inert solvent .

Biochemical Pathways

It is crucial to understand the affected pathways and their downstream effects to fully comprehend the biological activity of N-Methyltrifluoromethanesulfonamide .

Pharmacokinetics

These properties are critical for understanding the bioavailability of N-Methyltrifluoromethanesulfonamide .

Result of Action

Understanding these effects is crucial for elucidating the therapeutic potential and safety profile of N-Methyltrifluoromethanesulfonamide .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of N-Methyltrifluoromethanesulfonamide .

特性

IUPAC Name |

1,1,1-trifluoro-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F3NO2S/c1-6-9(7,8)2(3,4)5/h6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOCNCZJDBTBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500177 | |

| Record name | 1,1,1-Trifluoro-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyltrifluoromethanesulfonamide | |

CAS RN |

34310-29-7 | |

| Record name | 1,1,1-Trifluoro-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-N-methyl-methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

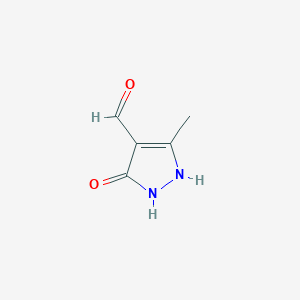

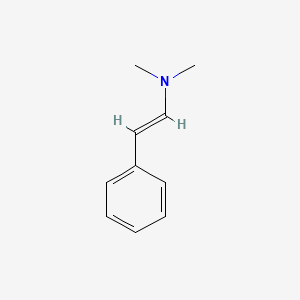

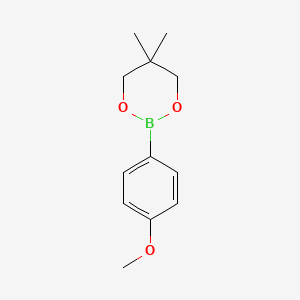

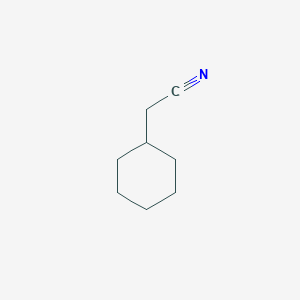

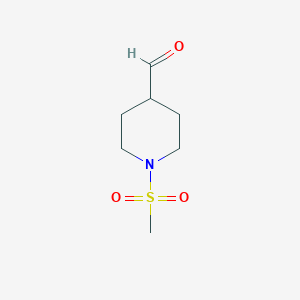

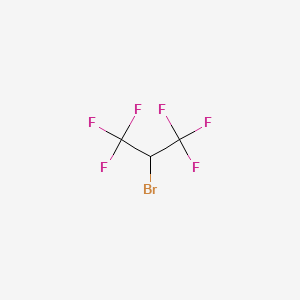

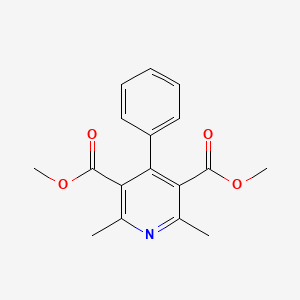

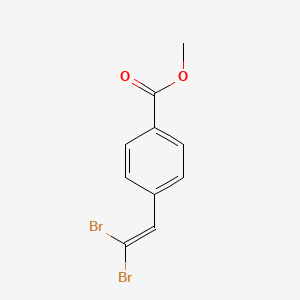

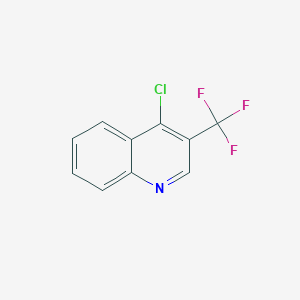

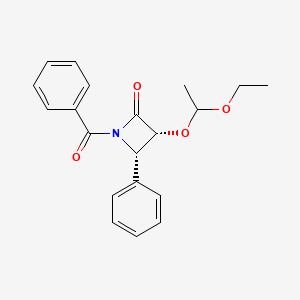

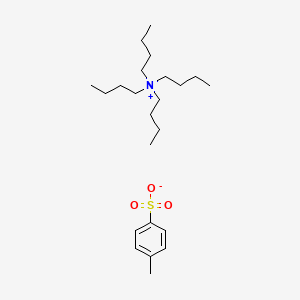

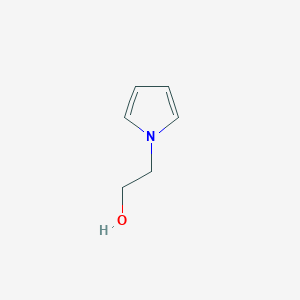

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the nature of self-association in N-Methyltrifluoromethanesulfonamide?

A1: N-Methyltrifluoromethanesulfonamide exhibits self-association both in the gas phase and in inert solvents like Carbon Tetrachloride (CCl4) and Cyclohexane (C6H12). This self-association primarily occurs through the formation of cyclic dimers due to intermolecular hydrogen bonding. [, ]

Q2: How strong is the hydrogen bond donating ability of N-Methyltrifluoromethanesulfonamide compared to other similar compounds?

A2: Studies using solvatochromism have shown that N-Methyltrifluoromethanesulfonamide acts as a strong hydrogen-bond donor. [, ] Its proton-donating ability is even more pronounced in derivatives like N-(1-trifluoromethylsulfonylamino-2,2,2-trichloroethyl)-acrylamide and trifluoro-N-(2-phenylacetyl)methanesulfonamide. [, ] The presence of electron-withdrawing groups like trifluoromethyl and trichloromethyl enhances the acidity of the N-H bond, making these compounds stronger proton donors.

Q3: What is unique about the hydrogen bonding observed in N-Methyltrifluoromethanesulfonamide complexes?

A3: Theoretical studies reveal that solvate H-complexes formed by the cyclic dimer of N-Methyltrifluoromethanesulfonamide with aprotic protophilic media often exhibit bifurcated hydrogen bonds. [, ] This means that one hydrogen atom is involved in a hydrogen bond with two acceptor atoms simultaneously.

Q4: Can you provide information on the structure of N-Methyltrifluoromethanesulfonamide?

A4: While the provided research abstracts do not explicitly mention the molecular formula or weight of N-Methyltrifluoromethanesulfonamide, they focus on its structural aspects relating to hydrogen bonding and solvation. Further research is needed to obtain specific spectroscopic data.

Q5: Are there any computational studies on N-Methyltrifluoromethanesulfonamide?

A5: Yes, computational chemistry has been employed to study the energetics and structure of N-Methyltrifluoromethanesulfonamide. For instance, theoretical calculations were used to determine the energy of formation of its acyclic dimer. [] Molecular modeling techniques can further provide insights into its interactions with other molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。